4-chloro-N-(3-nitrophenyl)benzamide
Description
4-Chloro-N-(3-nitrophenyl)benzamide (molecular formula: C₁₃H₉ClN₂O₃) is a benzamide derivative featuring a chloro substituent at the 4-position of the benzoyl ring and a nitro group at the 3-position of the aniline moiety (Fig. 1). This compound is of interest due to its structural versatility, enabling applications in medicinal chemistry and materials science. Its synthesis often involves coupling 4-chlorobenzoyl chloride with 3-nitroaniline or derivatives thereof .
Properties
CAS No. |
6282-15-1 |
|---|---|
Molecular Formula |
C13H9ClN2O3 |
Molecular Weight |
276.67 g/mol |
IUPAC Name |
4-chloro-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-6-4-9(5-7-10)13(17)15-11-2-1-3-12(8-11)16(18)19/h1-8H,(H,15,17) |
InChI Key |
DZRVTHXSGBTDPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Challenges :
- Nitro groups may necessitate reduced temperatures to avoid decomposition .
- Bulky substituents (e.g., methoxy) can lower reaction yields due to steric effects .
Physicochemical Properties
Theoretical and experimental studies highlight substituent-driven differences:
- Crystallography : 4-Chloro-N-(3-chlorophenyl)benzamide exhibits bond lengths of 1.21 Å (C=O) and 1.44 Å (C-N), consistent with resonance stabilization .
- Solubility : Nitro-substituted derivatives show lower aqueous solubility compared to sulfamoyl or acetamido analogues .
- Thermal Stability: Electron-withdrawing groups (e.g., -NO₂) increase thermal stability, as evidenced by higher melting points .
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